molecular formula C21H18N2O3 B2631389 N-(4-acetylphenyl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946353-25-9

N-(4-acetylphenyl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2631389
CAS No.: 946353-25-9
M. Wt: 346.386
InChI Key: SICWKRQYGZAQRB-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules, including calcium channel blockers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic synthesis. One common method starts with the preparation of the dihydropyridine core through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The specific steps are as follows:

  • Hantzsch Reaction

      Reactants: Aldehyde, β-keto ester, ammonia or primary amine.

      Conditions: Typically carried out in ethanol under reflux conditions.

      Product: Dihydropyridine derivative.

  • Acylation

      Reactants: Dihydropyridine derivative, acyl chloride (e.g., 4-acetylbenzoyl chloride).

      Conditions: Presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.

      Product: this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidized derivatives, potentially including carboxylic acids or ketones.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Usually performed in anhydrous solvents such as ether or tetrahydrofuran.

      Products: Reduced forms, such as alcohols or amines.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Often carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

      Products: Substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-acetylphenyl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its dihydropyridine core is particularly valuable in the synthesis of calcium channel blockers and other pharmacologically active compounds.

Biology

In biological research, this compound may be used to study the interactions of dihydropyridine derivatives with biological targets, such as ion channels and receptors. This can provide insights into the development of new therapeutic agents.

Medicine

Medically, derivatives of this compound could be explored for their potential as calcium channel blockers, which are used to treat conditions such as hypertension and angina. The specific structure of this compound may offer unique pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, leveraging the unique structural features of the dihydropyridine core.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide would depend on its specific application. In the context of calcium channel blockers, the dihydropyridine core interacts with L-type calcium channels, inhibiting calcium influx into cells. This leads to vasodilation and a reduction in blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known calcium channel blocker with a dihydropyridine core.

    Amlodipine: Another calcium channel blocker with a similar structure.

    Nicardipine: Similar in structure and function to nifedipine and amlodipine.

Uniqueness

N-(4-acetylphenyl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the 4-acetylphenyl group, which may impart distinct pharmacological properties. This structural variation can affect the compound’s binding affinity, selectivity, and overall efficacy in its target applications.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

N-(4-acetylphenyl)-1-benzyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-15(24)17-9-11-18(12-10-17)22-20(25)19-8-5-13-23(21(19)26)14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICWKRQYGZAQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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